methyl 2-(2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate
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Overview
Description
The compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It is a key component of many biological compounds, such as nucleotides (the building blocks of DNA and RNA) and certain vitamins .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, along with various substituents attached to it. These could include a phenyl group, an ethyl group, and a thioacetamido group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyrimidine derivatives are known to participate in a wide range of chemical reactions, depending on their specific structure and the conditions of the reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the presence of polar groups (like the thioacetamido group) could increase the compound’s solubility in polar solvents .Scientific Research Applications
Synthesis and Use in Heterocyclic Chemistry
The compound methyl 2-(2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate, due to its complex structure, plays a crucial role in the synthesis of heterocyclic compounds, which are fundamental in the development of pharmaceuticals and agrochemicals. Researchers have utilized related compounds in the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, among others, showcasing the versatility of these chemical structures in creating biologically active molecules (Lovro Selič, S. Grdadolnik, & B. Stanovnik, 1997; R. Toplak, J. Svete, S. Grdadolnik, & B. Stanovnik, 1999).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-[[2-[(3-ethyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4S/c1-3-28-22(30)21-20(17(13-25-21)15-9-5-4-6-10-15)27-24(28)33-14-19(29)26-18-12-8-7-11-16(18)23(31)32-2/h4-13,25H,3,14H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKJITVGIOAUDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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